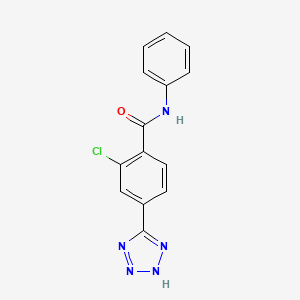
2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal and pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide can be approached through several methods. One common method involves the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form 2-chloro-N-phenylbenzamide. This intermediate is then reacted with sodium azide under acidic conditions to introduce the tetrazole ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact .
化学反応の分析
Types of Reactions
2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of inflammatory pathways .
類似化合物との比較
Similar Compounds
2-chloro-N-phenylbenzamide: Lacks the tetrazole ring, resulting in different chemical and biological properties.
4-(2H-tetrazol-5-yl)benzamide: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both the chlorine atom and the tetrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
651769-90-3 |
|---|---|
分子式 |
C14H10ClN5O |
分子量 |
299.71 g/mol |
IUPAC名 |
2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H10ClN5O/c15-12-8-9(13-17-19-20-18-13)6-7-11(12)14(21)16-10-4-2-1-3-5-10/h1-8H,(H,16,21)(H,17,18,19,20) |
InChIキー |
PQTAFLGIPSUAER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C3=NNN=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


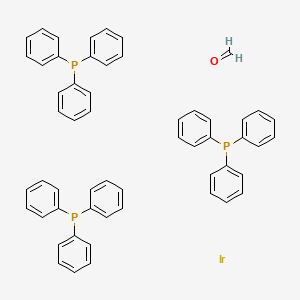
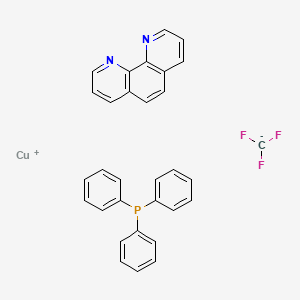
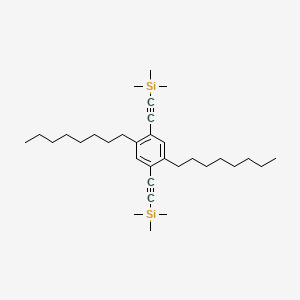
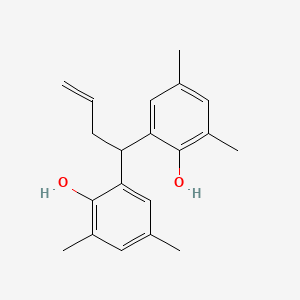
![2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]-](/img/structure/B12518384.png)
![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)

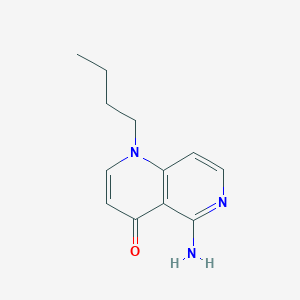
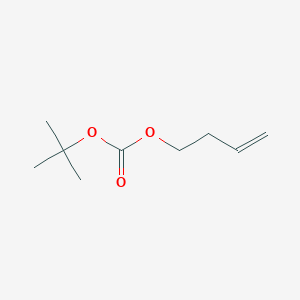

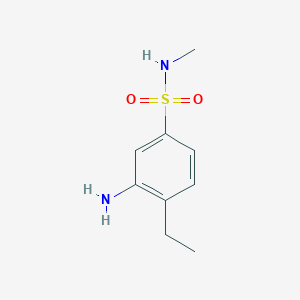
![4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL](/img/structure/B12518428.png)

![3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one](/img/structure/B12518445.png)
